molecular formula C8H5F2NO4 B1428778 2-(2,5-Difluoro-4-nitrophenyl)acetic Acid CAS No. 770719-22-7

2-(2,5-Difluoro-4-nitrophenyl)acetic Acid

Cat. No. B1428778
CAS RN: 770719-22-7
M. Wt: 217.13 g/mol
InChI Key: TVRVWDBXMJDAKV-UHFFFAOYSA-N
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Description

2-(2,5-Difluoro-4-nitrophenyl)acetic Acid (CAS# 770719-22-7) is a useful research chemical . It has a molecular weight of 217.13 and a molecular formula of C8H5F2NO4 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1=C(C(=CC(=C1F)N+[O-])F)CC(=O)O . The InChI code for this compound is InChI=1S/C8H5F2NO4/c9-5-3-7(11(14)15)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.13 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.

Scientific Research Applications

Environmental Impact and Degradation

  • Degradation of Organic Compounds : Advanced oxidation processes (AOPs) are pivotal in degrading organic compounds like acetaminophen in aquatic environments. These processes lead to the formation of various by-products, some of which can be toxic or harmful to ecosystems if not treated properly. The study highlighted the degradation pathways and biotoxicity of these by-products, emphasizing the importance of proper treatment before release into the environment (Qutob et al., 2022).

Analytical and Synthetic Chemistry

  • Organic Corrosion Inhibitors : In industrial settings, organic compounds serve as corrosion inhibitors, especially during cleaning processes in acidic solutions. The presence of heteroatoms like O, S, N, and P in organic molecules plays a significant role in preventing metallic dissolution, underscoring the critical role of organic chemistry in industrial maintenance and operations (Goyal et al., 2018).

  • Degradation of Nitisinone : Nitisinone's stability and degradation products were meticulously studied using liquid chromatography coupled with mass spectrometry. The study provided insights into the stability of nitisinone under various conditions and identified major degradation products, contributing to a better understanding of the compound's properties (Barchańska et al., 2019).

Industrial Applications

  • Acidizing in Oil and Gas Operations : Organic acids, due to their retardation performance, are utilized in oil and gas operations for acidizing jobs, particularly in high-temperature applications. Their role in improving the efficiency and safety of these operations was highlighted, along with a comprehensive review of their applications, limitations, and advancements in the field (Alhamad et al., 2020).

  • Wastewater Management : The use of free nitrous acid (FNA) in wastewater systems, historically seen as an unwanted substance, has been revisited. Advanced understanding of FNA's inhibitory and biocidal effects has led to innovative applications in improving wastewater management practices, highlighting the evolving nature of chemical applications in environmental management (Duan et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

2-(2,5-difluoro-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-5-3-7(11(14)15)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRVWDBXMJDAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of diethyl (2,5-difluoro-4-nitrophenyl)propanedioate (700 mg, 2.2 mmol) with HOAc (10 mL) and HCl (6 N, 10 mL) was heated under N2 at 120° C. for 2.5 hours and then allowed to cool and stirred overnight. Most of the solvent was removed by evaporation and then water was added. The mixture was extracted with EtOAc. The organic layer washed with brine, dried over anhydrous Na2SO4 and concentrated to give (2,5-difluoro-4-nitrophenyl)acetic acid.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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